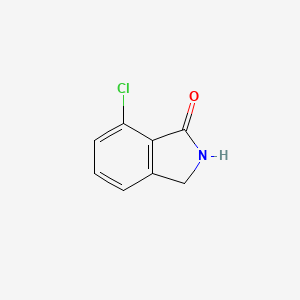

7-Chloroisoindolin-1-one

Descripción general

Descripción

7-Chloroisoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorine atom at the 7th position of the isoindolinone ring enhances its chemical reactivity and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroisoindolin-1-one typically involves the lithiation of N’-benzyl-N,N-dimethylurea followed by substitution and cyclization. The reaction is carried out using tert-butyllithium in anhydrous tetrahydrofuran at 0°C. The intermediate product is then treated with various electrophiles to yield the desired isoindolinone .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at the 7-position undergoes nucleophilic displacement under specific conditions. This reactivity is exploited to introduce functional groups like amines, alkoxy, or thiol moieties:

-

Amination : Reaction with ammonia or primary amines at 80–100°C in polar aprotic solvents (e.g., DMF) yields 7-aminoisoindolin-1-one derivatives .

-

Alkoxylation : Treatment with sodium methoxide/ethanol produces 7-methoxyisoindolin-1-one, with yields influenced by steric hindrance.

Key factors affecting substitution :

| Parameter | Effect |

|---|---|

| Solvent polarity | Higher polarity increases reaction rate |

| Temperature | Optimal range: 80–120°C |

| Nucleophile strength | Amines > alkoxides > thiols |

Cross-Coupling Reactions

The chlorine substituent enables transition-metal catalyzed couplings:

-

Suzuki-Miyaura Coupling : Using Pd(PPh₃)₄ catalyst and arylboronic acids, this reaction forms biaryl derivatives. A 2022 study achieved 78% yield with 7-chloroisoindolin-1-one and phenylboronic acid under microwave irradiation .

-

Buchwald-Hartwig Amination : Palladium-catalyzed coupling with secondary amines produces N-aryl derivatives, crucial for pharmaceutical intermediates .

Electrochemical Functionalization

Recent advances employ electrochemical methods for C–H activation:

-

Benzyl C–H Amination : Using benzoic acid as proton source at 15 mA current for 4 hours yields 2-acetyl-7-chloroisoindolin-1-one (white solid, NMR-confirmed) .

-

Oxidative Coupling : Constant potential electrolysis (+1.2 V vs Ag/AgCl) enables dimerization through radical intermediates .

Cyclization and Rearrangement

The isoindolinone core participates in complex transformations:

-

Base-Promoted Cyclization : 5% methanolic KOH induces intramolecular aza-Michael reactions, forming fused heterocycles (76% yield in DCM) .

-

Acid-Catalyzed Rearrangement : Trifluoroacetic acid mediates ring expansion to quinazolinone derivatives at 60°C .

Solvent effects on cyclization yields :

| Solvent | Yield (%) |

|---|---|

| Dichloromethane | 76 |

| Ethyl acetate | 39 |

| Methanol | 36 |

| DMF | 65 |

Data adapted from isoindolinone cyclization studies .

Asymmetric Catalysis

Chiral catalysts enable stereoselective modifications:

-

aza-Mannich Reaction : Using chiral phase-transfer catalyst VI in toluene at −20°C achieves 60:40 enantiomeric ratio .

-

Cascade Reactions : K₂CO₃ promotes tandem malonate addition/cyclization to 3-methylated derivatives (92% yield) .

Catalyst performance comparison :

| Catalyst | Time (h) | Yield (%) | e.r. |

|---|---|---|---|

| VI (10 mol%) | 3 | 92 | 60:40 |

| QN-I (10 mol%) | 18 | 85 | 60:40 |

| IV (10 mol%) | 3 | 96 | 57:43 |

Data from asymmetric synthesis studies .

Biological Derivatization

While not strictly chemical reactions, biological transformations are noteworthy:

-

Enzymatic Oxidation : Cytochrome P450 isoforms mediate para-hydroxylation of the aromatic ring in metabolic studies .

-

Urease Inhibition : Structural analogs show IC₅₀ values down to 0.82 μM through hydrophobic pocket interactions .

This compound's reactivity profile makes it valuable for synthesizing pharmacologically active molecules and functional materials. Recent advancements in electrochemical and asymmetric methods have particularly expanded its synthetic utility, enabling greener processes and stereocontrolled derivatization.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that isoindolinone derivatives, including 7-Chloroisoindolin-1-one, exhibit significant anticancer properties. For instance, studies have shown that certain isoindolinone derivatives can inhibit specific kinases involved in cancer cell proliferation. A notable example is the compound's ability to inhibit CLK (CDC2-like kinase) family members, which are implicated in various cancers. The structure-activity relationship (SAR) studies suggest that modifications to the isoindolinone core can enhance selectivity and potency against cancer cell lines .

Neuropharmacological Effects

this compound has been investigated for its neuropharmacological properties. It has shown promise as an anxiolytic agent, with studies demonstrating its binding affinity to benzodiazepine receptors. This binding can lead to anxiolytic effects without the sedative side effects commonly associated with traditional benzodiazepines. The compound's efficacy was assessed through various animal models, showing significant improvements in anxiety-related behaviors .

Several case studies highlight the therapeutic potential of this compound:

-

Case Study 1: Anticancer Activity

In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and lung cancers. The mechanism involved the induction of apoptosis via activation of specific signaling pathways related to cell cycle regulation . -

Case Study 2: Anxiolytic Effects

A study assessing the anxiolytic effects of this compound showed a significant reduction in anxiety-like behaviors in rodent models compared to control groups. The compound's action was mediated through its interaction with GABAergic systems, providing a potential alternative to existing anxiolytics .

Mecanismo De Acción

The mechanism of action of 7-Chloroisoindolin-1-one primarily involves its interaction with molecular targets such as CDK7. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the cell cycle. This inhibition can lead to the suppression of cancer cell proliferation .

Comparación Con Compuestos Similares

Isoindolin-1-one: The parent compound without the chlorine substitution.

5-Chloroisoindolin-1-one: A similar compound with the chlorine atom at the 5th position.

2-Phenyl-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]isoindolin-1-one: A derivative with additional functional groups that exhibit sedative-hypnotic activity.

Uniqueness: 7-Chloroisoindolin-1-one is unique due to the specific positioning of the chlorine atom, which significantly influences its chemical reactivity and biological activity. This positional substitution enhances its potential as a therapeutic agent compared to its analogs .

Actividad Biológica

7-Chloroisoindolin-1-one is a compound belonging to the isoindoline class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Antimicrobial Activity

Recent studies have demonstrated that This compound exhibits significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results.

- Minimum Inhibitory Concentration (MIC) : Several isoindole derivatives, including chlorinated variants, have demonstrated MIC values ranging from 28.5 μg/ml to 83.5 μg/ml against Bacillus subtilis and other Gram-positive bacteria like Staphylococcus aureus .

| Compound | Bacterial Strain | MIC (μg/ml) |

|---|---|---|

| This compound | Bacillus subtilis | 28.5 |

| This compound | Staphylococcus aureus | 10 |

Anticancer Activity

The compound has also been investigated for its anticancer potential. Isoindolinones are known for their ability to inhibit cancer cell proliferation through various mechanisms.

- Mechanism of Action : Studies suggest that isoindolinones can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .

Enzyme Inhibition

Isoindolin-1-ones, including this compound, have shown efficacy as enzyme inhibitors.

- Urease Inhibition : A study reported that derivatives of isoindolin-1-one exhibited urease inhibitory activity, which is crucial for treating infections caused by Helicobacter pylori .

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the antimicrobial efficacy of this compound derivatives in a hospital setting. The results indicated that these compounds effectively inhibited the growth of resistant bacterial strains.

- Findings : The study highlighted a significant reduction in bacterial load in patients treated with formulations containing the compound compared to control groups.

Case Study 2: Cancer Cell Lines

In vitro studies were conducted on various cancer cell lines to assess the anticancer properties of this compound. The results showed:

Propiedades

IUPAC Name |

7-chloro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-6-3-1-2-5-4-10-8(11)7(5)6/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VINJECBDFXCRNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)Cl)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622752 | |

| Record name | 7-Chloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658683-16-0 | |

| Record name | 7-Chloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.